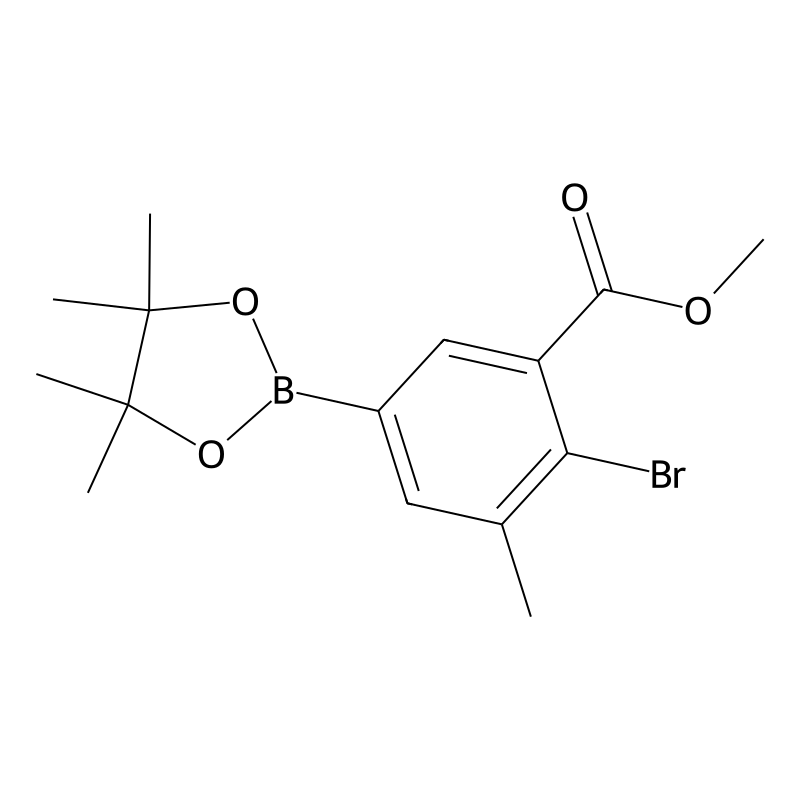

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound characterized by its unique molecular structure and functional groups. It features a bromine atom, a methyl group, and a boron-containing dioxaborolane moiety. The presence of these groups contributes to its reactivity and potential applications in organic synthesis. The molecular formula for this compound is with a molecular weight of approximately 353.25 g/mol .

Potential use in Suzuki-Miyaura coupling reactions

- Arylboronic acids are commonly used in Suzuki-Miyaura coupling reactions. These are palladium-catalyzed reactions that create carbon-carbon bonds between an arylboronic acid and an organic halide.

- This type of reaction is a versatile tool for organic chemists to create complex organic molecules.

Potential applications in medicinal chemistry

- Arylboronic acids are being explored for their potential applications in medicinal chemistry due to their ability to form new carbon-carbon bonds and introduce boron into drug molecules.

- The specific properties of 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester (such as the presence of the bromine and methoxycarbonyl groups) may influence its potential biological activity or reactivity in coupling reactions. However, more research is needed to understand its specific applications.

Research on this specific compound

- Scientific literature search engines like Google Scholar or SciFinder can be helpful for finding research articles that describe the use of 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester in scientific research.

While specific biological activity data for methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is limited, compounds containing dioxaborolane moieties often exhibit interesting biological properties. These include potential anti-cancer activity and utility in drug delivery systems. The unique structural features may enhance interactions with biological targets .

The synthesis of methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves several steps:

- Preparation of Boron Compound: The dioxaborolane moiety can be synthesized through the reaction of boronic acid with diols under acidic conditions.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination of the corresponding methyl-substituted benzoate.

- Coupling Reaction: The final product is often obtained via a palladium-catalyzed coupling reaction between the brominated benzoate and the boron compound .

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate finds applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Material Science: Its derivatives may be utilized in developing new materials with specific electronic or optical properties.

- Pharmaceutical Chemistry: Potential use in drug development due to its unique structural characteristics .

Interaction studies involving this compound often focus on its reactivity with nucleophiles and other electrophiles. The presence of the dioxaborolane group enhances its ability to participate in various coupling reactions. Additionally, studies may explore its interactions with biological macromolecules to assess potential therapeutic applications .

Several compounds share structural similarities with methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Different substitution pattern; used in similar reactions | |

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Lacks bromine; primarily used for boron chemistry | |

| Methyl 5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Similar bromination; different position of substituents |

Uniqueness

The uniqueness of methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate lies in its specific arrangement of functional groups which enhances its reactivity profile compared to other similar compounds. Its combination of bromine and boron functionalities makes it particularly versatile for synthetic applications .